3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol is a chemical compound that features a unique combination of an amino group and a benzothiophene moiety. The compound is classified under the category of amino alcohols, which are organic compounds characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) in their structure. Its molecular formula is , and it has a molecular weight of approximately 157.23 g/mol .
The synthesis of 3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol can be achieved through several methods, primarily involving the reaction of 1-benzothiophene-2-carbaldehyde with 3-aminopropanol. This reaction typically occurs under controlled conditions, often utilizing solvents and catalysts to enhance yield and selectivity.
The molecular structure of 3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol includes:
3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol is primarily based on its ability to interact with various biological targets:
While specific physical properties such as density and boiling point are not widely reported, the compound is expected to be soluble in polar solvents due to the presence of hydroxyl and amino groups.
The chemical properties include:
3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol has significant potential applications in scientific research:
The benzo[b]thiophene (benzothiophene) nucleus is a privileged heterocyclic scaffold in medicinal chemistry due to its bioisosteric relationship with naphthalene and indole, exhibiting improved metabolic stability and enhanced π-electron density compared to simple thiophenes . This bicyclic system enables diverse binding interactions (van der Waals, π-stacking, hydrophobic) with biological targets, contributing to its prevalence in pharmacologically active compounds. Benzothiophene derivatives demonstrate broad therapeutic potential, spanning antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) applications .
Within CNS drug discovery, the benzo[b]thiophene scaffold demonstrates particular significance in serotonin receptor and transporter modulation. Structural modifications at the 2- and 3-positions of the benzothiophene ring profoundly influence target selectivity and binding affinity. For instance, electron-donating substituents at the 5-position enhance interactions with the serotonin transporter (SERT), while the specific positioning of the amino alcohol chain (attached at C-2 or C-3) dictates receptor subtype selectivity [1] [5] [6]. Molecular docking studies reveal that the benzo[b]thiophene ring engages in critical hydrophobic interactions within the ligand-binding pockets of both 5-HT₁A receptors and SERT, acting as a central hydrophobic anchor [6].
Table 1: Therapeutic Applications of Benzothiophene-Containing Drugs
| Drug Name | Therapeutic Category | Key Benzothiophene Role | Reference |
|---|---|---|---|
| Tipepidine | Antitussive | Core scaffold | |
| Dorzolamide | Antiglaucoma (CA inhibitor) | Sulfonamide attachment point | |
| Sertaconazole Nitrate | Antifungal | Hydrophobic anchor enhancing membrane interaction | |
| Raloxifene Derivatives | SERMs (Osteoporosis) | Core estrogen receptor binding element | |
| Dual 5-HT₁A/SERT Agents | Antidepressants | Dual receptor anchoring (e.g., Compounds 4d, 7, 8) | [1] [5] |
The 3-aminopropan-1-ol moiety (–CH₂–CH₂–CH₂OH with NH₂ at C3) is a critical pharmacophore contributing significantly to the biological activity of 3-amino-1-(benzo[b]thiophen-2-yl)propan-1-ol and related analogues. This functionality serves multiple structure-activity relationship (SAR) roles:
Table 2: Binding Affinities of Selected Amino Alcohol Derivatives Targeting Serotonergic Proteins
| Compound Structure | 5-HT₁A Receptor Kᵢ (nM) | SERT Kᵢ (nM) | Key Structural Feature | Ref. |
|---|---|---|---|---|
| 1-(Benzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol | 20 | 45 | 3-OH, Benzo[b]thiophen-3-yl linkage | [1] |
| 1-(Benzo[b]thiophen-3-yl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-ol (4d) | 86 | 76 | 3-OH, Meta-methoxy on arylpiperazine | [5] |
| 1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | 2300 (µM) | Not Reported | Ketone (C=O) vs. Alcohol (CHOH) at C1 | [6] |
| Hydroxypropyl Derivatives (General SAR) | 20 - 100+ | 40 - 100+ | Presence of OH critical for dual affinity | [1] [6] |
Table 3: Structural Contributions of the 3-Aminopropan-1-ol Motif to Bioactivity
| Structural Feature | Role in Target Interaction | Consequence on Bioactivity | Evidence Source |
|---|---|---|---|
| Primary Amino Group (-NH₂) | Salt bridge formation with Asp (TM3 of 5-HT₁A); Ionic interaction within SERT | Essential for high affinity binding; Protonation state critical | Docking studies; Reduced activity in tertiary amines [1] [6] |
| Hydroxyl Group (-OH) | Hydrogen bond donation to Ser/Thr residues (e.g., Ser393 in 5-HT₁A); Contributes to solvation | Enhances binding affinity and selectivity; Improves solubility | SAR (Lower affinity in ketone analogs); LogP reduction [4] [6] [9] |
| Propyl Spacer (-CH₂-CH₂-CH₂-) | Optimal distance between benzothiophene anchor and amino group | Enables simultaneous binding to key receptor subpockets | Molecular modeling; Reduced activity with shorter/longer chains [1] [5] |
| Chirality at C1 (Carbon bearing OH) | Diastereotopic positioning of OH/NH₂ relative to receptor planes | Marked differences in enantiomer affinity/potency (e.g., 5-HT₁A) | Synthesis & testing of stereoisomers [10] |
The integration of the benzo[b]thiophene scaffold with the strategically positioned 3-aminopropan-1-ol functionality creates a synergistic molecular architecture capable of high-affinity interactions with multiple biological targets relevant to depression and anxiety disorders. This combination underpins the development of dual-acting ligands, particularly 5-HT₁A receptor antagonists/partial agonists coupled with serotonin transporter (SERT) inhibition, aiming for improved efficacy and faster onset of action compared to conventional SSRIs [1] [5]. The structural insights derived from SAR studies of compounds like 3-amino-1-(benzo[b]thiophen-2-yl)propan-1-ol continue to guide the rational design of next-generation therapeutics targeting complex neuropsychiatric conditions.
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7